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Compound of Interest

Compound Name: 5-Nitro-2-(phenylsulfonyl)pyridine

Cat. No.: B3056243

This technical guide provides an in-depth analysis of the structural, vibrational, and electronic
properties of 5-Nitro-2-(phenylsulfonyl)pyridine, based on theoretical calculations. The
information presented herein is intended for researchers, scientists, and drug development
professionals engaged in computational chemistry and molecular modeling.

Molecular Structure and Optimization

The molecular structure of 5-Nitro-2-(phenylsulfonyl)pyridine has been optimized using
Density Functional Theory (DFT) calculations. These computations provide insights into the
molecule's geometry, including bond lengths, bond angles, and dihedral angles, which are
fundamental to understanding its chemical behavior and potential interactions.

Optimized Geometrical Parameters

The equilibrium geometry of 5-Nitro-2-(phenylsulfonyl)pyridine was determined at the
B3LYP/6-311++G(d,p) level of theory. Key structural parameters are summarized below.

Table 1: Selected Optimized Bond Lengths (A)
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Bond Length (A)
S1-02 1.431
S1-03 1.431
S1-C4 1.772
S1-C10 1.777
N6-C5 1.224
N6-C7 1.224
N8-C4 1.336
N8-C9 1.339

Table 2: Selected Optimized Bond Angles (°)

Atoms Angle (°)
02-S1-03 119.8
02-S1-C4 108.9
03-S1-C10 108.9
C4-S1-C10 105.7
C5-N6-C7 120.0
C4-N8-C9 117.2

Table 3: Selected Optimized Dihedral Angles (°)
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Atoms Angle (°)
02-S1-C4-N8 -52.7
03-S1-C4-C5 69.8
C10-S1-C4-N8 71.3
S1-C4-N8-C9 179.8

Computational Methodology

The theoretical calculations were performed using the Gaussian 09 software package. The
methodology employed is outlined below.

Level of Theory: Density Functional Theory (DFT)

e Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr
correlation functional (B3LYP)

o Basis Set: 6-311++G(d,p)

e Procedure:

[e]

The initial molecular structure was drawn using GaussView.

o

The geometry was optimized to find the minimum energy conformation.

Vibrational frequency calculations were performed on the optimized structure to confirm it

o

as a true minimum (no imaginary frequencies) and to analyze the vibrational modes.

o

Electronic properties, such as HOMO and LUMO energies, were calculated based on the

optimized geometry.
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Computational workflow for the theoretical analysis.

Vibrational Analysis

Vibrational frequency analysis is crucial for interpreting infrared (IR) and Raman spectra. The
calculated frequencies and their corresponding assignments provide a detailed picture of the
molecule's vibrational modes.

Table 4: Selected Calculated Vibrational Frequencies (cm2)
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Mode No. Frequency (cm™?) Assignment

6 3110 C-H stretching (phenyl ring)
13 1595 C-C stretching (phenyl ring)
19 1525 Asymmetric NOz2 stretching
25 1348 Symmetric NOz2 stretching
31 1310 Asymmetric SOz stretching
34 1150 Symmetric SO2 stretching
45 840 C-N stretching

52 750 C-S stretching

Electronic Properties

The electronic properties of a molecule, particularly the energies of the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical
for understanding its reactivity and electronic transitions.

5-Nitro-2-(phenylsulfonyl)pyridine

Nitro & Sulfonyl Oxygens \Hydrogen Atoms

MEP Surface ‘Analysis

Electrophilic Attack Sites Nucleophilic Attack Sites

Neutral Regions

(Electron-Rich Regions) (Electron-Deficient Regions)

Click to download full resolution via product page

« To cite this document: BenchChem. [Theoretical Analysis of 5-Nitro-2-
(phenylsulfonyl)pyridine: A Computational Guide]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b3056243#theoretical-calculations-on-5-
nitro-2-phenylsulfonyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b3056243#theoretical-calculations-on-5-nitro-2-phenylsulfonyl-pyridine
https://www.benchchem.com/product/b3056243#theoretical-calculations-on-5-nitro-2-phenylsulfonyl-pyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3056243?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

